tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233579
InChI: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10+/m1/s1
SMILES:
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

CAS No.:

Cat. No.: VC16233579

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl (7S,8aR)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10+/m1/s1
Standard InChI Key SZLUJRHLIZAWGS-ZJUUUORDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@@H]2C1)O
Canonical SMILES CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O

Introduction

tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It features a fused ring structure that combines pyrrolidine and piperazine moieties, making it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Key Characteristics:

  • Molecular Formula: Not explicitly mentioned in the search results, but similar compounds have a formula like C12H22N2O3 .

  • Molecular Weight: Approximately 242.32 g/mol.

  • Stereochemistry: The compound has specific stereochemical configurations at the 7 and 8a positions, denoted as (7S,8aR).

Chemical Reactions:

  • The compound can undergo various chemical reactions, including hydrolysis and amidation, depending on the conditions and reagents used.

  • Common reagents and conditions for these reactions include catalysts and controlled temperature settings.

Biological and Therapeutic Applications

tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has potential applications in various scientific fields, particularly in drug development. Its mechanism of action involves interaction with specific molecular targets within biological systems, which may include binding to enzymes or receptors to modulate their activity and initiate biochemical pathways relevant to therapeutic effects.

Potential Therapeutic Uses:

  • The compound's specific biological activities and therapeutic uses are under research, but its structural characteristics suggest potential in modulating biological pathways.

Table: Key Specifications of tert-Butyl (7S,8aR)-7-Hydroxy-Octahydropyrrolo[1,2-a]piperazine-2-Carboxylate

SpecificationValue
Molecular FormulaNot explicitly mentioned (similar compounds: C12H22N2O3)
Molecular WeightApproximately 242.32 g/mol
Stereochemistry(7S,8aR)
PurityTypically around 97%
Boiling PointNot available
SynthesisMulti-step organic reactions involving cyclization

Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightStereochemistry
tert-Butyl (7R,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylateC12H22N2O3242.32 g/mol(7R,8aS)
tert-Butyl (7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylateC12H22N2O3242.32 g/mol(7S,8aR)

Future Research Directions:

  • Further studies are needed to fully explore the compound's therapeutic potential and to understand its mechanisms of action at a molecular level.

  • The development of efficient synthetic routes and the exploration of its interactions with various biological targets are key areas for future research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator